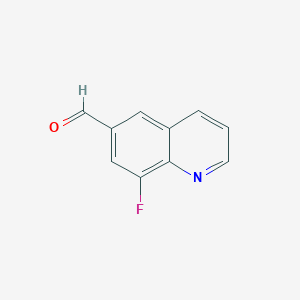

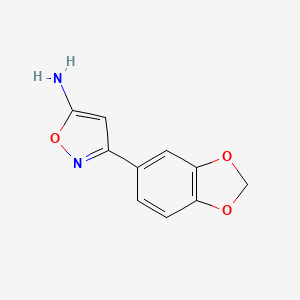

2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as "FPE" and is widely used in the laboratory for various experiments. The purpose of

Scientific Research Applications

Fluoroionophores and Metal Recognition

Fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives have been studied for their ability to selectively chelate metal cations, such as Zn+2, in both organic and semi-aqueous solutions. These compounds demonstrate specific metal response, facilitating their use in cellular metal staining employing general fluorescence and ratio fluorescence methods (Hong et al., 2012).

Corrosion Inhibition

Schiff bases, including certain fluoro-substituted phenols, have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness is attributed to their chemical structure, indicating potential applications in material protection and industrial processes (Hegazy et al., 2012).

Selective Kinase Inhibition

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrate significant in vivo efficacy and favorable pharmacokinetic profiles, making them candidates for clinical trials (Schroeder et al., 2009).

Organic Synthesis and Chemical Reactivity

The reactivity of pyridine with CsSO4F under various solvents has been explored, producing a mixture of products depending on the solvent used. This study provides insights into solvent effects on chemical reactivity, useful for synthetic chemistry applications (Stavber et al., 1990).

Biocompatible Chemosensors

Compounds like 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde have been explored as fluorescent chemosensors for pH, demonstrating the ability to discriminate between normal cells and cancer cells based on pH differences. This application is significant in biomedical research for developing diagnostic and monitoring tools (Dhawa et al., 2020).

properties

IUPAC Name |

2-(4-fluorophenoxy)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-13-2-7-17(20-10-13)24-16-8-9-21(11-16)18(22)12-23-15-5-3-14(19)4-6-15/h2-7,10,16H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBYQBSBDAQNAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2835387.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2835388.png)

![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2835391.png)

![3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2835392.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2835396.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2835399.png)

![2-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2835400.png)

![3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2835401.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2835406.png)